molecular formula C11H13N3OS B1373760 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one CAS No. 1181312-73-1

2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one

Cat. No.: B1373760
CAS No.: 1181312-73-1
M. Wt: 235.31 g/mol
InChI Key: YEDKTUNAZHSTCG-UHFFFAOYSA-N
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Description

2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an aminopropyl group and a thienyl group

Preparation Methods

The synthesis of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thienyl group: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl halide and a suitable catalyst.

    Attachment of the aminopropyl group: This can be done through nucleophilic substitution reactions where an appropriate aminopropyl precursor reacts with the pyridazine derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. Common reagents include halides, amines, and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the pyridazine ring.

Scientific Research Applications

2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.

    Industry: It can be utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but they often include inhibition or activation of specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one can be compared with other pyridazine derivatives and thienyl-substituted compounds. Similar compounds include:

    2-(3-aminopropyl)-6-phenylpyridazin-3(2H)-one: This compound has a phenyl group instead of a thienyl group, which may result in different chemical and biological properties.

    2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one:

    2-(3-aminopropyl)-6-(2-pyridyl)pyridazin-3(2H)-one: Substitution with a pyridyl group can alter the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

2-(3-aminopropyl)-6-thiophen-2-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-6-2-7-14-11(15)5-4-9(13-14)10-3-1-8-16-10/h1,3-5,8H,2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDKTUNAZHSTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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